molecular formula C41H46F6N6O15 B10799393 Z-VDVAD-AFC (trifluoroacetate salt)

Z-VDVAD-AFC (trifluoroacetate salt)

Cat. No.: B10799393
M. Wt: 976.8 g/mol
InChI Key: WTNJPNLOFRZUSI-IIWYFVKYSA-N
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Description

Z-VDVAD-AFC (trifluoroacetate salt) is a fluorogenic substrate specifically designed for caspase-2This compound is widely used in biochemical research to study caspase-2 activity, which plays a crucial role in apoptosis, or programmed cell death .

Preparation Methods

The synthesis of Z-VDVAD-AFC (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) technique. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Chemical Reactions Analysis

Z-VDVAD-AFC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. When exposed to caspase-2, the peptide bond between the aspartic acid and the 7-amino-4-trifluoromethylcoumarin (AFC) moiety is cleaved, releasing the fluorescent AFC. This reaction can be monitored by measuring the fluorescence emission at 505 nm upon excitation at 400 nm . The major product formed from this reaction is the free AFC, which serves as an indicator of caspase-2 activity.

Scientific Research Applications

Z-VDVAD-AFC (trifluoroacetate salt) has several important applications in scientific research:

Mechanism of Action

The mechanism of action of Z-VDVAD-AFC (trifluoroacetate salt) involves its recognition and cleavage by caspase-2. Caspase-2 is a cysteine protease that specifically targets the peptide bond between the aspartic acid residue and the AFC moiety. Upon cleavage, the AFC is released, and its fluorescence can be detected. This fluorescence serves as a direct measure of caspase-2 activity, allowing researchers to study the enzyme’s role in apoptosis and other cellular processes .

Comparison with Similar Compounds

Z-VDVAD-AFC (trifluoroacetate salt) can be compared with other fluorogenic substrates for caspases, such as Ac-DEVD-AFC (trifluoroacetate salt) and Ac-VDVAD-AFC (trifluoroacetate salt). While all these compounds are used to study caspase activity, they differ in their specificity for different caspases:

Z-VDVAD-AFC (trifluoroacetate salt) is unique in its high specificity for caspase-2, making it a valuable tool for studying this particular enzyme’s activity and its role in apoptosis .

Properties

Molecular Formula

C41H46F6N6O15

Molecular Weight

976.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C39H45F3N6O13.C2HF3O2/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22;3-2(4,5)1(6)7/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52);(H,6,7)/t20-,25-,26-,31-,32-;/m0./s1

InChI Key

WTNJPNLOFRZUSI-IIWYFVKYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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